(5E)-5-(2-hydroxy-5-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound featuring a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step processSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
(5E)-5-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5E)-5-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share some structural similarities but differ in their functional groups and overall chemical properties.
Thiazolidinones: Other thiazolidinone derivatives may exhibit similar core structures but vary in their substituents, leading to different chemical and biological activities.
Uniqueness
(5E)-5-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10N2O4S2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-5-14-12(17)11(21-13(14)20)7-8-6-9(15(18)19)3-4-10(8)16/h2-4,6-7,16H,1,5H2/b11-7+ |
InChI Key |
XYJKTXTZIPTOBF-YRNVUSSQSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)SC1=S |
Origin of Product |
United States |
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